![molecular formula C17H30ClNS B14443012 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 76652-33-0](/img/structure/B14443012.png)
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C17H30NS.Cl. This compound is known for its unique structure, which includes a pyridinium core substituted with a decylsulfanyl group and a methyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and decylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as aluminum chloride.
Synthetic Routes: One common synthetic route involves the alkylation of pyridine with a decylsulfanyl methyl halide under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium compounds.
Applications De Recherche Scientifique
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The decylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pyridinium core facilitates interactions with nucleophilic sites, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride can be compared with similar compounds such as:
1-[(Decylsulfanyl)methyl]-3-methyl-1H-imidazol-3-ium chloride: This compound has an imidazolium core instead of a pyridinium core, leading to different chemical properties and applications.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-benzimidazol-3-ium chloride: The benzimidazolium core provides additional stability and unique reactivity compared to the pyridinium derivative.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-pyrrol-3-ium chloride: The pyrrolium core offers different electronic properties, making it suitable for specific applications in materials science.
Propriétés
Numéro CAS |
76652-33-0 |
|---|---|
Formule moléculaire |
C17H30ClNS |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
1-(decylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H30NS.ClH/c1-3-4-5-6-7-8-9-10-14-19-16-18-13-11-12-17(2)15-18;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VYVPNMHBWSQOEY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
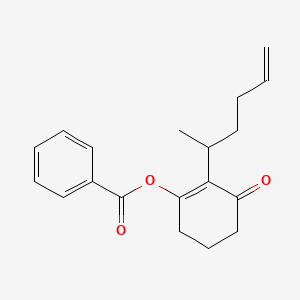




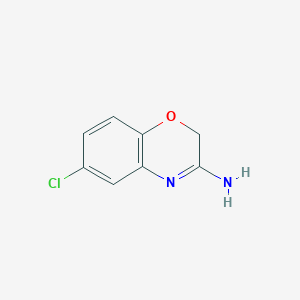
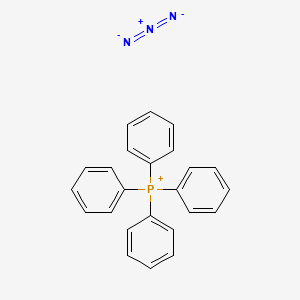
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
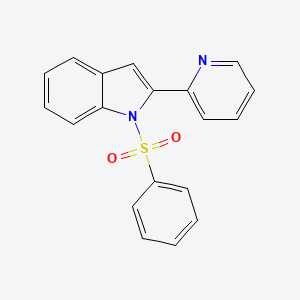

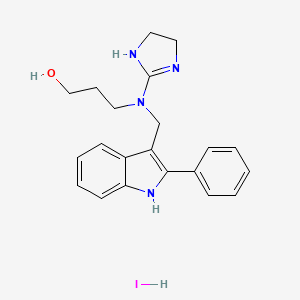
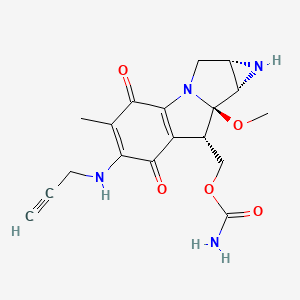
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
